molecular formula C12H14N2O2S B11775267 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline

Cat. No.: B11775267
M. Wt: 250.32 g/mol
InChI Key: PXKVOIOGVBCCSA-UHFFFAOYSA-N
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Description

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with ethylsulfonylamine in the presence of a catalytic amount of iron (III) chloride to form the pyrrole ring . The resulting pyrrole derivative can then be subjected to electrophilic aromatic substitution to introduce the aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and halogenated pyrrole compounds.

Scientific Research Applications

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(3-(Phenylsulfonyl)-1H-pyrrol-2-yl)aniline: Contains a phenylsulfonyl group, leading to different chemical properties and applications.

Uniqueness

3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The ethylsulfonyl group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(3-ethylsulfonyl-1H-pyrrol-2-yl)aniline

InChI

InChI=1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3

InChI Key

PXKVOIOGVBCCSA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

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